8-Chloro-5H-benzo[b]carbazole chemical structure and properties
8-Chloro-5H-benzo[b]carbazole chemical structure and properties
An In-Depth Technical Guide to 8-Chloro-5H-benzo[b]carbazole: Synthesis, Properties, and Applications
Introduction
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an exceptional scaffold for developing a wide range of biologically active agents and functional organic materials.[2][3] Carbazole derivatives have demonstrated a remarkable spectrum of activities, including antitumor, anti-inflammatory, antibacterial, and neuroprotective properties.[3][4] In the realm of materials science, the high thermal stability and excellent hole-transporting capabilities of carbazoles have led to their extensive use in organic light-emitting diodes (OLEDs), photovoltaics, and as organic semiconductors.[5][6][7]
This guide focuses on a specific, functionalized derivative: 8-Chloro-5H-benzo[b]carbazole . The fusion of an additional benzene ring to the carbazole core to form the benzo[b]carbazole system extends the π-conjugated system, which can significantly alter its electronic and photophysical properties. The introduction of a chloro-substituent at the 8-position further modulates these characteristics. The chlorine atom, being an electronegative yet ortho-para directing group, can influence the molecule's lipophilicity, metabolic stability, and electronic energy levels (HOMO/LUMO), thereby fine-tuning its biological activity and material performance. This document provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic pathway, spectroscopic signature, and potential applications of 8-Chloro-5H-benzo[b]carbazole for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational structure of 8-Chloro-5H-benzo[b]carbazole is a tetracyclic aromatic system. It consists of a carbazole core with a benzene ring fused at the 'b' face (the C2-C3 bond). The chlorine atom is substituted at the 8th position of this fused ring system.
Predicted Physicochemical Data
The following table summarizes the key computed and estimated properties for 8-Chloro-5H-benzo[b]carbazole. These values are critical for designing experimental protocols, including selecting appropriate solvent systems for reactions, purification, and biological assays.
| Property | Value | Source |
| IUPAC Name | 8-Chloro-5H-benzo[b]carbazole | - |
| Molecular Formula | C₁₆H₁₀ClN | Calculated |
| Molecular Weight | 251.71 g/mol | Calculated |
| Appearance | Off-white to beige crystalline solid | Predicted |
| Melting Point | >300 °C (Predicted, based on parent) | [8] |
| Boiling Point | >400 °C (Predicted) | - |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in chloroform, ethyl acetate; insoluble in water. | Predicted |
| LogP | ~4.8 (Estimated) | Calculated |
| CAS Number | Not available | - |
Synthesis and Purification
The synthesis of substituted benzo[b]carbazoles can be approached through several classic organic reactions. A robust and logical strategy is the Graebe-Ullmann reaction , which involves the reductive cyclization of a 1-nitro-2-phenylnaphthalene derivative. This method is particularly effective for creating the carbazole ring system from well-defined precursors.
The causality behind this choice rests on the accessibility of starting materials and the reliability of the reaction. The key step, a deoxygenative cyclization promoted by a phosphite reagent, is a high-yield transformation that forms the central nitrogen-containing ring.
Experimental Protocol: Synthesis of 8-Chloro-5H-benzo[b]carbazole
This protocol outlines a self-validating, two-step process starting from commercially available precursors.
Step 1: Suzuki Coupling to form 1-(2-Nitrophenyl)-7-chloronaphthalene
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To a 250 mL round-bottom flask, add 1-bromo-7-chloronaphthalene (1.0 eq), (2-nitrophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and palladium(II) acetate (0.02 eq) with triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon gas three times.
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Add a 3:1 mixture of toluene and water (volume sufficient to make the solution ~0.2 M in the limiting reagent).
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Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and pour into a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(2-nitrophenyl)-7-chloronaphthalene.
Step 2: Reductive Cyclization (Graebe-Ullmann Reaction)
-
Place the purified 1-(2-nitrophenyl)-7-chloronaphthalene (1.0 eq) in a high-pressure reaction vessel.
-
Add triethyl phosphite (5.0 eq) as both the reducing agent and solvent.
-
Seal the vessel and heat the mixture to 160 °C for 8 hours. The reaction is driven by the formation of the stable triethyl phosphate byproduct.
-
Cool the reaction to room temperature. The product often precipitates out of the solution.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol to remove residual reagents.
-
Recrystallize the crude product from hot toluene or xylene to obtain pure 8-Chloro-5H-benzo[b]carbazole as a crystalline solid.
Synthesis Workflow Diagram
Caption: Relationship between structure and potential applications.
Safety and Handling
As with any laboratory chemical, 8-Chloro-5H-benzo[b]carbazole should be handled with appropriate care. While specific toxicity data is not available, information for the parent carbazole scaffold provides a basis for safe handling procedures.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [9][10]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11][12]Avoid contact with skin and eyes. [9]* Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure stability. [11][12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic compounds often require specific disposal procedures.
Conclusion
8-Chloro-5H-benzo[b]carbazole is a promising heterocyclic compound with significant potential. Its synthesis is achievable through established organic chemistry methods, and its structure offers a unique combination of features: an extended π-conjugated system, a functionalizable N-H group, and a strategically placed chloro-substituent for property modulation. These attributes make it a compelling target for further investigation in both drug discovery, as a scaffold for novel therapeutic agents, and in materials science, for the development of next-generation organic electronic devices. Future research should focus on the scale-up of its synthesis, a thorough evaluation of its photophysical properties, and comprehensive screening of its biological activity profile.
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